2-[[4-Phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol
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Overview
Description
2-[[4-Phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[[4-Phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
Cyclization: This intermediate undergoes cyclization to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Alkylation: The triazole thiol is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form the corresponding ketone.
Reduction: Finally, the ketone is reduced to the secondary alcohol using sodium borohydride
Chemical Reactions Analysis
2-[[4-Phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol undergoes various chemical reactions:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The ketone can be reduced back to the alcohol.
Substitution: The triazole ring can undergo substitution reactions, particularly at the phenyl groups.
Common Reagents: Sodium borohydride for reduction, cesium carbonate for alkylation, and various oxidizing agents for oxidation
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Investigated for its potential antibacterial, antifungal, and anticancer properties
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[[4-Phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol involves its interaction with various molecular targets:
Molecular Targets: The triazole ring interacts with enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
2-[[4-Phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol can be compared with other triazole derivatives:
Similar Compounds:
Uniqueness: The presence of the phenylmethoxyphenyl group makes it unique, potentially enhancing its biological activity and specificity
Properties
IUPAC Name |
2-[[4-phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-15-16-29-23-25-24-22(26(23)20-9-5-2-6-10-20)19-11-13-21(14-12-19)28-17-18-7-3-1-4-8-18/h1-14,27H,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAPWKMIXUQJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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